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Compound of Interest

Compound Name: 2-Allyl-6-methylphenol

Cat. No.: B1664677 Get Quote

An In-Depth Technical Guide to 2-Allyl-6-methylphenol and 2-Allyl-4-methylphenol: A

Comparative Analysis for Researchers

Introduction
In the landscape of fine chemical synthesis and drug discovery, subtle variations in molecular

architecture can lead to profound differences in chemical behavior and biological activity. This

guide provides a comparative analysis of two constitutional isomers: 2-Allyl-6-methylphenol
and 2-Allyl-4-methylphenol. Both are substituted phenols sharing the same molecular formula,

C₁₀H₁₂O, and molecular weight, approximately 148.20 g/mol .[1][2] However, the differential

placement of the methyl group on the phenolic ring—ortho in the former and para in the latter—

imparts distinct properties that are critical for their application in research and development.

This document will explore these differences through an examination of their physicochemical

properties, synthesis, reactivity, and spectral characteristics, supported by experimental data

and established chemical principles.

Physicochemical Properties: A Tale of Two Isomers
The positioning of the methyl group influences the steric and electronic environment around the

hydroxyl and allyl functional groups, which in turn affects the intermolecular forces and bulk

physical properties of the isomers.
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Property
2-Allyl-6-
methylphenol

2-Allyl-4-
methylphenol

Reference(s)

CAS Number 3354-58-3 6628-06-4 [1][2]

Molecular Formula C₁₀H₁₂O C₁₀H₁₂O [3][4]

Molecular Weight 148.20 g/mol 148.20 g/mol [2][5]

Appearance Colorless liquid
Colorless to pale

yellow liquid
[6][7]

Boiling Point 231-233 °C Not specified [3][5]

Density 0.992 g/mL at 25 °C Not specified [3][5]

Refractive Index

(n20/D)
1.538 Not specified [3][5]

Flash Point 94 °C (closed cup) Not specified [5][6]

The data indicates that 2-Allyl-6-methylphenol is well-characterized in terms of its bulk

physical properties. The ortho-positioning of both the allyl and methyl groups creates a more

sterically crowded environment around the hydroxyl group, which can influence its boiling point

and density compared to the para-substituted isomer.

Synthesis via Claisen Rearrangement
The primary route for the synthesis of these allylphenols is the Claisen rearrangement, a

powerful, thermally-driven[5][5]-sigmatropic rearrangement of allyl aryl ethers.[8][9] The

reaction is intramolecular and proceeds through a concerted, cyclic transition state.[10] The

choice of the starting cresol determines the final product.

For 2-Allyl-6-methylphenol: The synthesis begins with the O-allylation of o-cresol (2-

methylphenol) to form allyl 2-methylphenyl ether. Subsequent heating induces the

rearrangement.

For 2-Allyl-4-methylphenol: The synthesis starts with the O-allylation of p-cresol (4-

methylphenol) to form allyl 4-methylphenyl ether, which is then rearranged.
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The mechanism involves the allyl group migrating from the ether oxygen to an ortho-position on

the aromatic ring.[10] If both ortho positions are blocked, the allyl group will migrate to the para

position. In the case of allyl 4-methylphenyl ether, both ortho positions are available, leading to

the formation of 2-Allyl-4-methylphenol. For allyl 2-methylphenyl ether, one ortho position is

occupied by the methyl group, directing the rearrangement to the other vacant ortho position.

Synthesis of 2-Allyl-6-methylphenol

Synthesis of 2-Allyl-4-methylphenol

Allyl 2-methylphenyl ether Cyclohexadienone Intermediate

Heat
[3,3]-rearrangement 2-Allyl-6-methylphenolTautomerization

Allyl 4-methylphenyl ether Cyclohexadienone Intermediate

Heat
[3,3]-rearrangement 2-Allyl-4-methylphenolTautomerization

Click to download full resolution via product page

Caption: General workflow for the synthesis of the two isomers via Claisen rearrangement.

Experimental Protocol: Synthesis of 2-Allyl-4-
methylphenol
This protocol describes a representative synthesis based on the Claisen rearrangement.

O-Allylation of p-Cresol:

To a solution of p-cresol (1 equivalent) in acetone, add potassium carbonate (1.5

equivalents).

Add allyl bromide (1.2 equivalents) dropwise at room temperature.

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
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After completion, filter the solid and evaporate the solvent under reduced pressure.

Dissolve the residue in diethyl ether, wash with 1M NaOH solution and then with brine. Dry

the organic layer over anhydrous sodium sulfate and concentrate to obtain allyl 4-

methylphenyl ether.

Claisen Rearrangement:

Heat the crude allyl 4-methylphenyl ether neat (without solvent) to 200-250 °C in an oil

bath under a nitrogen atmosphere.

Maintain this temperature for 2-4 hours. The progress of the rearrangement can be

monitored by IR spectroscopy by observing the appearance of a broad hydroxyl peak

(~3400 cm⁻¹).

Cool the reaction mixture to room temperature.

Purification:

The resulting crude 2-Allyl-4-methylphenol can be purified by vacuum distillation or column

chromatography on silica gel using a hexane/ethyl acetate gradient.

Comparative Spectroscopic Analysis
The structural differences between the isomers are clearly delineated by various spectroscopic

techniques.
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Spectroscopic Data 2-Allyl-6-methylphenol 2-Allyl-4-methylphenol

¹H NMR

Aromatic protons will show a

complex splitting pattern for

three adjacent protons. The

methyl and allyl groups are

ortho to the hydroxyl group.

Aromatic protons will show a

simpler splitting pattern

characteristic of a 1,2,4-

trisubstituted ring. The methyl

group is para to the hydroxyl

group.

¹³C NMR

Distinct chemical shifts for the

aromatic carbons reflecting the

1,2,3-trisubstitution pattern.

Distinct chemical shifts for the

aromatic carbons reflecting the

1,2,4-trisubstitution pattern.

IR Spectroscopy

Broad O-H stretch (~3400

cm⁻¹), aromatic C-H stretches

(~3050 cm⁻¹), aliphatic C-H

stretches (~2950 cm⁻¹), C=C

stretch of the allyl group

(~1640 cm⁻¹), and aromatic

C=C stretches (~1600, 1500

cm⁻¹).

Similar characteristic peaks to

the ortho isomer, but with

potential slight shifts in the

fingerprint region due to the

different substitution pattern.

Mass Spectrometry

Molecular ion peak (M⁺) at m/z

= 148. Common fragments

would arise from benzylic

cleavage (loss of allyl radical)

or other rearrangements.

Molecular ion peak (M⁺) at m/z

= 148. Fragmentation pattern

will be similar, with potential

differences in the relative

intensities of fragment ions.[2]

[4]

The primary distinguishing feature in the ¹H NMR spectra will be the coupling patterns of the

aromatic protons. For 2-Allyl-6-methylphenol, one would expect a more complex multiplet,

whereas 2-Allyl-4-methylphenol would likely show a set of doublets and a doublet of doublets.

Reactivity and Applications
The position of the substituents dictates the reactivity of the aromatic ring towards electrophilic

substitution and the accessibility of the phenolic hydroxyl group.
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2-Allyl-6-methylphenol: The two ortho positions relative to the hydroxyl group are occupied.

This steric hindrance can decrease the rate of reactions involving the hydroxyl group.

Electrophilic aromatic substitution will be directed to the remaining para position. This isomer

is noted as a useful research chemical.[11]

2-Allyl-4-methylphenol: One ortho position is available, making it susceptible to electrophilic

attack. The para position is blocked by the methyl group. The hydroxyl group is less sterically

hindered compared to its isomer. This compound is used in the synthesis of resins and

coatings and as an intermediate in organic synthesis.[7] Its structure also suggests potential

for antimicrobial properties, making it of interest for applications in preservatives.[7]

Caption: Comparison of the chemical reactivity of the two isomers.

Safety and Toxicology
Phenolic compounds are generally handled with care due to their potential as skin and eye

irritants.

2-Allyl-6-methylphenol: Is classified as a warning-level hazard, causing skin irritation,

serious eye irritation, and potential respiratory irritation.[1][5] Personal protective equipment,

including gloves and eye shields, is recommended.

2-Allyl-4-methylphenol: While specific GHS classifications are not as readily available in the

aggregated search results, it is prudent to assume a similar hazard profile due to its phenolic

structure. It is described as a potential irritant to skin and mucous membranes.[7]

Detailed comparative toxicological studies are not widely published, but based on the general

toxicology of substituted phenols, both isomers are expected to be metabolized and excreted,

with low potential for accumulation.[12]

Conclusion
While 2-Allyl-6-methylphenol and 2-Allyl-4-methylphenol are structurally similar, the positional

difference of the methyl group leads to distinct physicochemical properties, spectroscopic

signatures, and chemical reactivity. The ortho-isomer is characterized by greater steric

hindrance around the hydroxyl group, directing further substitution to the para position. The

para-isomer offers a more accessible hydroxyl group and a reactive ortho position. These
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differences are crucial for researchers in selecting the appropriate isomer for specific

applications, whether as a building block in the synthesis of complex molecules, in the

development of new polymers and resins, or in the investigation of bioactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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